molecular formula C12H22N2O2 B8797107 (S)-Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-YL)carbamate

(S)-Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-YL)carbamate

Cat. No. B8797107
M. Wt: 226.32 g/mol
InChI Key: BHLVLQHHOVKCOT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-YL)carbamate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-YL)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-YL)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-YL)carbamate

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[(7S)-7-methyl-5-azaspiro[2.4]heptan-7-yl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-11(4)7-13-8-12(11)5-6-12/h13H,5-8H2,1-4H3,(H,14,15)/t11-/m1/s1

InChI Key

BHLVLQHHOVKCOT-LLVKDONJSA-N

Isomeric SMILES

C[C@]1(CNCC12CC2)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CNCC12CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate (5.99 g) was dissolved in toluene (60 mL). To the solution, 5N Aqueous sodium hydroxide (60 mL) was added, and the mixture was stirred at room temperature, followed by separation of the toluene layer. Toluene was also added to the remaining aqueous layer for extraction. All the toluene layers were combined, and t-butyl dicarbonate (19.0 mL) was added to the combined toluene layer, followed by stirring at room temperature for 2 hours. After completion of reaction, 10% aqueous citric acid was added to the reaction mixture, to thereby extract the aqueous citric acid layer. Separately, 10% aqueous citric acid was added to the remaining toluene layer, to thereby separate another aqueous citric acid layer. Thereafter, all the aqueous layers were combined, and the combined aqueous layer was alkalified with 5N aqueous sodium hydroxide (30 mL). Subsequently, toluene was added to the alkalified aqueous layer so as to extract the organic layer, and the solvent of the organic layer obtained through extraction was evaporated under reduced pressure. Methanol (60.0 mL) was added to the residue, and 5% palladium carbon (0.59 g, water content: 50%) was added to the mixture, followed by stirring at room temperature in a hydrogen atmosphere. After 14 hours, 5% palladium carbon was removed through filtration. The filtrate was concentrated under reduced pressure, to thereby yield the title product (3.576 g, yield: 97%). This product can be purified through recrystallization from a solvent such as hexane, heptane, or acetonitrile, or formation of a crystalline salt with, for example, oxalic acid.
Name
(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
97%

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